molecular formula C18H22ClN3OS2 B5798472 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide

Cat. No. B5798472
M. Wt: 396.0 g/mol
InChI Key: FLRTYSOSVFFJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide is not fully understood. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the growth of cancer cells and certain viruses.
Biochemical and Physiological Effects:
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain. It has also been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide in lab experiments is its potential as a neuroprotective agent. It may also have potential in the treatment of cancer and infectious diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide. One direction is to further explore its potential as a neuroprotective agent and its use in the treatment of neurodegenerative diseases. Another direction is to study its potential as an anticancer agent and its use in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide in the presence of sodium hydroxide to form 2-chlorobenzyl mercaptan. This intermediate is then reacted with 2-amino-2-cyclohexylacetic acid and acetic anhydride to form the final product.

Scientific Research Applications

N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In cancer research, it has been studied for its potential as an anticancer agent. In infectious diseases, it has been studied for its potential as an antiviral and antibacterial agent.

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRTYSOSVFFJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide

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